molecular formula C27H23FN4O2 B3012170 2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 931696-79-6

2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide

Cat. No. B3012170
CAS RN: 931696-79-6
M. Wt: 454.505
InChI Key: NWGFAVBRDPVRJA-UHFFFAOYSA-N
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Description

2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23FN4O2 and its molecular weight is 454.505. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Agent Synthesis

A study conducted by Kantevari et al. (2011) involved the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues with antitubercular properties. These compounds, including variants of pyrazoloquinolines, demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as antitubercular agents (Kantevari et al., 2011).

Anticancer Micro-Medicine

Tian et al. (2018) synthesized a quinoline-structured anticancer prodrug, showcasing the potential of quinoline derivatives in chemotherapy for oral cancer. The drug, with pH-responsive release performance, indicated the utility of these compounds in targeted cancer therapy (Tian et al., 2018).

Antipsychotic Potential

A study by Wise et al. (1987) on a series of pyrazol-5-ols, closely related to pyrazoloquinolines, indicated potential antipsychotic properties. These compounds demonstrated efficacy in behavioral animal tests, suggesting their possible use in treating psychotic disorders (Wise et al., 1987).

Benzodiazepine Receptor Ligands

Research by Carotti et al. (2003) on pyrazolo[4,3-c]quinolin-3-(3H)-ones showed these compounds have high affinity for central benzodiazepine receptors. This study provides insights into the pharmacophore of these compounds, suggesting their potential use in designing new anxiolytic and neuroprotective agents (Carotti et al., 2003).

Antimicrobial Activity

Research into 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones by Quiroga et al. (2014) highlighted their antimycobacterial activity. Several compounds in this category showed significant inhibitory activity against various Mycobacterium spp strains, demonstrating their potential in antimicrobial treatments (Quiroga et al., 2014).

properties

IUPAC Name

2-[8-fluoro-5-[(3-methylphenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-17-6-9-21(10-7-17)29-25(33)16-32-27(34)23-15-31(14-19-5-3-4-18(2)12-19)24-11-8-20(28)13-22(24)26(23)30-32/h3-13,15H,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGFAVBRDPVRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide

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